molecular formula C16H14FN3O B6170387 3-amino-5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one CAS No. 209985-36-4

3-amino-5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one

Cat. No.: B6170387
CAS No.: 209985-36-4
M. Wt: 283.30 g/mol
InChI Key: GZSFYCPFMDJOMF-UHFFFAOYSA-N
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Description

The compound “3-amino-5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one” belongs to the class of benzodiazepines, which are psychoactive drugs with sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties . The presence of a fluorophenyl group and an amino group could potentially influence the compound’s properties and biological activity.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzodiazepine core, with a fluorophenyl group attached at the 5-position and an amino group at the 3-position . The presence of these functional groups could influence the compound’s reactivity and interactions with biological targets.


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, benzodiazepines can undergo various reactions depending on the functional groups present . The amino group could potentially participate in reactions with acids or electrophiles, while the fluorophenyl group might influence the compound’s electronic properties.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Benzodiazepines are typically crystalline solids at room temperature, and their solubility in water can vary . The presence of the fluorophenyl group might increase the compound’s lipophilicity, potentially influencing its pharmacokinetic properties.

Mechanism of Action

Benzodiazepines typically act by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, resulting in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties . The specific mechanism of action for this compound would depend on its exact structure and any modifications to the benzodiazepine core.

Safety and Hazards

As with any chemical compound, handling “3-amino-5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one” would require appropriate safety precautions. While specific safety data for this compound is not available, benzodiazepines can have various side effects and potential for dependence and withdrawal symptoms .

Future Directions

The study and development of novel benzodiazepine derivatives is an active area of research, given their wide range of biological activities . This compound, with its unique substitution pattern, could potentially serve as a starting point for the development of new therapeutic agents.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-amino-5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one involves the condensation of 2-amino-5-(2-fluorophenyl)-1-methyl-1H-benzimidazole-1-carboxylic acid with acetic anhydride, followed by cyclization with phosphorus oxychloride and subsequent reduction with sodium borohydride.", "Starting Materials": [ "2-amino-5-(2-fluorophenyl)-1-methyl-1H-benzimidazole-1-carboxylic acid", "Acetic anhydride", "Phosphorus oxychloride", "Sodium borohydride" ], "Reaction": [ "Step 1: Condensation of 2-amino-5-(2-fluorophenyl)-1-methyl-1H-benzimidazole-1-carboxylic acid with acetic anhydride in the presence of a catalyst such as pyridine to form the corresponding acetylated intermediate.", "Step 2: Cyclization of the acetylated intermediate with phosphorus oxychloride in the presence of a base such as triethylamine to form the benzodiazepinone intermediate.", "Step 3: Reduction of the benzodiazepinone intermediate with sodium borohydride in the presence of a solvent such as ethanol to form the final product, 3-amino-5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one." ] }

CAS No.

209985-36-4

Molecular Formula

C16H14FN3O

Molecular Weight

283.30 g/mol

IUPAC Name

3-amino-5-(2-fluorophenyl)-1-methyl-3H-1,4-benzodiazepin-2-one

InChI

InChI=1S/C16H14FN3O/c1-20-13-9-5-3-7-11(13)14(19-15(18)16(20)21)10-6-2-4-8-12(10)17/h2-9,15H,18H2,1H3

InChI Key

GZSFYCPFMDJOMF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=NC(C1=O)N)C3=CC=CC=C3F

Purity

95

Origin of Product

United States

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